(1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy-
Overview
Description
Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy- is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in pharmacological studies.
Scientific Research Applications
Chemical Synthesis and Properties
- Synthesis Techniques and Chemical Behavior : The compound can be synthesized through alkylation, showing unique chemical behaviors like sulfur elimination and oxidation to produce stable dioxides (Hofmann & Fischer, 1987).
Pharmaceutical Research
- Pharmacological Properties : Studies have indicated that certain derivatives of benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one exhibit strong coronary vasodilator activity, indicating potential use in cardiovascular therapies (Nagao et al., 1972).
Application in Heterocyclic Chemistry
- Development of Heterocyclic Compounds : The compound forms the basis for creating various heterocyclic compounds, which are valuable in the development of new pharmaceuticals and materials (Puschmann & Erker, 1995).
Antimicrobial Research
- Antimicrobial Applications : Benzothieno derivatives have shown significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Chate et al., 2011).
Industrial Synthesis
- Industrial Synthesis for Medicinal Compounds : The compound serves as a key intermediate in synthesizing important medicinal drugs like diltiazem, an important cardiovascular drug (Kometani et al., 1997).
Novel Drug Design
- Role in Drug Design : It's involved in the synthesis of novel compounds, including nucleosides, for potential use in antimicrobial therapies (Singh et al., 2000).
properties
CAS RN |
172832-10-9 |
---|---|
Product Name |
(1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy- |
Molecular Formula |
C12H11NO2S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
9-methoxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one |
InChI |
InChI=1S/C12H11NO2S2/c1-15-7-2-3-9-8(6-7)10-11(17-9)12(14)13-4-5-16-10/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
KGMSYXGSYGEHIS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=C2SCCNC3=O |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=C2SCCNC3=O |
synonyms |
NB-165-09; 2,3-Dihydro-9-methoxybenzo[b]thieno[2,3-f]-1,4-thiazepin-5-one; 3,4-Dihydro- 9-methoxy-benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one; PD146626 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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